Lucumin
Overview
Description
Lucumin is a cyanogenic glycoside derived from the plant species Lucuma mammosa Cyanogenic glycosides are a class of natural products that release hydrogen cyanide when hydrolyzed
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lucumin involves the glycosylation of a cyanohydrin intermediate. The reaction typically requires the presence of a suitable glycosyl donor and an acid catalyst. The process can be carried out under mild conditions to ensure the stability of the cyanohydrin moiety.
Industrial Production Methods: Industrial production of this compound is often achieved through the extraction from Lucuma mammosa seeds. The seeds are processed to isolate the cyanogenic glycoside, which is then purified using chromatographic techniques. This method ensures a high yield of this compound with minimal impurities .
Chemical Reactions Analysis
Types of Reactions: Lucumin undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an enzyme, this compound hydrolyzes to release hydrogen cyanide.
Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Substitution: The glycosidic bond in this compound can be cleaved and substituted with other functional groups.
Common Reagents and Conditions:
Hydrolysis: Enzymes such as beta-glucosidase are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Acidic or basic conditions can facilitate the substitution reactions.
Major Products Formed:
Hydrolysis: Hydrogen cyanide and glucose.
Oxidation: Various oxidized derivatives of this compound.
Substitution: Modified glycosides with different functional groups.
Scientific Research Applications
Lucumin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study glycosidic bond cleavage and cyanogenic glycoside metabolism.
Biology: Investigated for its role in plant defense mechanisms and its impact on herbivores.
Mechanism of Action
Lucumin exerts its effects primarily through the release of hydrogen cyanide upon hydrolysis. The hydrogen cyanide inhibits cytochrome c oxidase in the mitochondrial electron transport chain, leading to cellular respiration disruption. This mechanism is crucial for its role in plant defense, as it deters herbivores from consuming the plant .
Comparison with Similar Compounds
Lucumin is similar to other cyanogenic glycosides such as linamarin and lotaustralin. it is unique due to its specific glycosidic linkage and the plant species from which it is derived. Other similar compounds include:
Linamarin: Found in cassava and other plants.
Lotaustralin: Present in various legumes.
Dhurrin: Found in sorghum.
This compound’s distinct structure and source make it a valuable compound for various applications, setting it apart from other cyanogenic glycosides.
Properties
IUPAC Name |
2-phenyl-2-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyacetonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO10/c20-6-11(9-4-2-1-3-5-9)29-19-17(26)15(24)14(23)12(30-19)8-28-18-16(25)13(22)10(21)7-27-18/h1-5,10-19,21-26H,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYCJNDALLBNEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(C#N)C3=CC=CC=C3)O)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Lucuminoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029900 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1392-28-5 | |
Record name | Lucuminoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029900 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
184 - 185 °C | |
Record name | Lucuminoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029900 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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